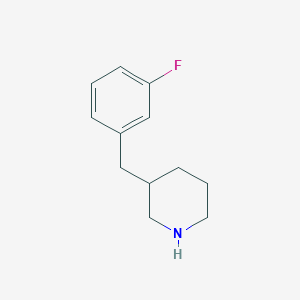

3-(3-Fluorobenzyl)piperidine

描述

Significance of the Piperidine (B6355638) Core in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many pharmaceutical agents. Its prevalence is due to its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized. This allows for the precise orientation of substituent groups to interact with biological targets. The piperidine nucleus is found in a wide array of drugs, demonstrating its broad therapeutic applicability. actascientific.comclinmedkaz.orgnih.gov The introduction of chiral centers into the piperidine scaffold can further refine its interaction with biological systems, enhancing activity and selectivity. vulcanchem.com

Overview of 3-(3-Fluorobenzyl)piperidine as a Subject of Academic Research

This compound is a synthetic compound that combines the piperidine core with a fluorinated benzyl (B1604629) group. While direct and extensive academic research on the specific biological activities of this compound is not widely published, its structural components suggest its relevance as a research chemical and an intermediate in the synthesis of more complex molecules. The investigation of its isomers and related derivatives provides insight into its potential areas of interest. For instance, its para-isomer, 3-(4-fluorobenzyl)piperidine (B176851), is recognized as a key intermediate in the development of pharmaceuticals targeting neurological disorders. researchgate.netnih.gov Research on related compounds indicates that the 3-fluorobenzyl moiety can be found in molecules designed to interact with dopamine (B1211576) receptors. Therefore, this compound is primarily of interest as a building block in drug discovery programs, particularly those focused on central nervous system (CNS) agents. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRHYTAYBNCEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588807 | |

| Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795261-46-0 | |

| Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorobenzyl Piperidine and Analogues

General Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines often leverages established methods for piperidine (B6355638) ring formation, with the fluorine substituent introduced either at the beginning of the sequence or at a later stage.

Metathesis and Alkylation Reactions of Piperidine Heterocycles

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of carbo- and heterocyclic systems, including piperidines. clockss.org This reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of the six-membered ring from acyclic diene precursors. clockss.orgresearchgate.net The functional group tolerance of modern metathesis catalysts allows for their application in complex molecular settings. clockss.org For instance, the RCM of dialkenyl amines, amides, and carbamates provides an efficient pathway to dihydropyridinones, which can be further elaborated into piperidine derivatives. clockss.org

Alkylation of pre-formed piperidine rings is another fundamental strategy. For example, the synthesis of certain piperidine derivatives can be achieved through the O-alkylation of an α,β-unsaturated ester followed by a nucleophilic substitution reaction with piperidine. biointerfaceresearch.com

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis, where a suitably functionalized acyclic precursor undergoes ring closure. mdpi.com These reactions can be initiated by various means, including acid or base catalysis, or through radical-mediated processes. mdpi.com

One notable example is the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride to afford highly substituted N-hydroxypiperidines diastereoselectively. tandfonline.com Another approach involves the bromination of an isolated double bond followed by aminocyclization to stereoselectively form the piperidine ring. rsc.org Gold-catalyzed tandem reactions, such as acyloxy migration followed by intramolecular [3+2] cycloaddition of enynyl esters, have also been developed for the synthesis of polyfunctional piperidines. nih.gov

Rearrangement Reactions in Piperidine Synthesis

Rearrangement reactions offer unique pathways to the piperidine core. The aza-Claisen rearrangement, for instance, has been utilized in the stereoselective synthesis of piperidine alkaloids. nih.gov A palladium(II)-catalyzed, MOM-ether-directed aza-Claisen rearrangement, coupled with ring-closing metathesis, provides a powerful sequence for constructing substituted piperidines. nih.gov

Another innovative approach involves the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals. acs.org This generates a strained bicyclic intermediate that undergoes C-N bond fission, leading to a ring-expanded aminyl radical, which can then be trapped to form substituted 3-methylenepiperidines. acs.org A domino reaction sequence involving a Michael addition followed by a mdpi.comvulcanchem.com-Stevens rearrangement of ammonium (B1175870) ylides also provides a diastereoselective route to the piperidine ring. thieme-connect.com

Stereoselective Synthesis of Chiral Piperidines

The development of stereoselective methods to access enantiomerically pure piperidines is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry.

Chiral Resolution Techniques (e.g., using mandelate (B1228975) salts)

Classical resolution of racemates using chiral resolving agents remains a widely used and effective method for obtaining enantiomerically pure piperidines. Mandelic acid, in its (R)- or (S)-form, is a common and efficient resolving agent for racemic piperidine derivatives. google.comgoogle.com

For example, the resolution of racemic 3-(4-fluorobenzyl)piperidine (B176851) has been successfully achieved using (R)-mandelic acid. thieme-connect.com The process involves the formation of diastereomeric mandelate salts, which can be separated by fractional crystallization. thieme-connect.comresearchgate.net The desired enantiomer is then liberated from the salt by treatment with a base. thieme-connect.com This technique has also been applied to the resolution of other piperidine derivatives, such as 2-methylpiperidine (B94953) and various benzopyranopyridine compounds. oup.combeilstein-journals.org The efficiency of the resolution can often be improved by recrystallization of the diastereomeric salt to achieve high enantiomeric excess (%ee). thieme-connect.com

| Compound Resolved | Resolving Agent | Outcome | Reference |

| 3-(4-Fluorobenzyl)piperidine | (R)-Mandelic acid | Formation of diastereomeric salts, separation by crystallization. thieme-connect.com | thieme-connect.com |

| 2-Methylpiperidine | (R)-(-)-Mandelic acid | Diastereoisomeric resolution. oup.com | oup.com |

| Racemic N,N-dimethyl-3-carboxamide | Di-benzoyl-L-tartaric acid | Formation of (S)-enriched diastereomeric tartrate salt. google.com | google.com |

| Racemic ethyl nipecotate | (S)-Mandelic acid | Resolution of enantiomers. google.comgoogle.com | google.comgoogle.com |

| cis-1,3,4,4a,5,10b-hexahydro- rsc.orgbohrium.com-2H- mdpi.combenzopyrano[3,4-c]pyridine | D-(-)-Mandelic acid | Separation of enantiomers. beilstein-journals.org | beilstein-journals.org |

Asymmetric Hydrogenation Methodologies (e.g., Rhodium-catalyzed)

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral piperidines. bohrium.comacs.org This approach often involves the hydrogenation of a prochiral precursor, such as an enamine or an exocyclic α,β-unsaturated carbonyl compound, in the presence of a chiral rhodium catalyst. acs.orgrsc.org

For instance, a highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by a Rh/bisphosphine-thiourea (ZhaoPhos) complex has been developed, affording α-chiral cyclic ketones and lactams with excellent enantioselectivities. rsc.org These intermediates can then be converted to chiral piperidines, as demonstrated by the synthesis of chiral 3-(4-fluorobenzyl)piperidine. rsc.org Another notable example is the rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted unsaturated lactams to produce enantioenriched 3,4-disubstituted piperidines. acs.org

A rhodium-catalyzed reductive transamination reaction has also been reported for the synthesis of chiral piperidines from pyridinium (B92312) salts, offering excellent diastereo- and enantioselectivities without the need for chiral catalysts or hydrogen gas. bohrium.com

| Catalyst System | Substrate Type | Product | Key Features | Reference |

| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyl compounds | α-Chiral cyclic ketones and lactams | High yields and excellent enantioselectivities (up to 99% ee). rsc.org | rsc.org |

| Rh-catalyst | α,β-Disubstituted unsaturated lactams | Enantiomerically pure trans-3,4-disubstituted piperidines | Enantioselective and diastereoselective. acs.org | acs.org |

| [Cp*RhCl2]2 | N-Alkyl pyridinium salts | Chiral piperidines and fluoropiperidines | Reductive transamination, excellent diastereo- and enantioselectivities. bohrium.com | bohrium.com |

| Rhodium (I) catalyst | Alkenylisocyanates and alkynes | Polysubstituted piperidinols | [2+2+2] cycloaddition, good yield and high enantioselectivity. nih.gov | nih.gov |

Diastereoselective Cyclization Strategies (e.g., 6-exo-trig)

The construction of the piperidine ring with control over its stereochemistry is a pivotal challenge in organic synthesis. Diastereoselective cyclization reactions offer a powerful solution by establishing multiple stereocenters in a single step. Among these, the 6-exo-trig cyclization has emerged as a significant strategy for synthesizing substituted piperidines.

This type of cyclization involves the formation of a six-membered ring where the bond-forming attack occurs outside the newly formed ring (exo) and the reacting atom is trigonal (trig), typically an sp2-hybridized carbon of an alkene. Radical cyclizations are a common manifestation of this strategy. For instance, a method for synthesizing 4-arylpiperidin-2-ones utilizes a key 6-exo-trig cyclization of a benzyl-type radical onto a non-activated olefin. clockss.org While the cyclization of stabilized benzylic radicals can be challenging, particularly for forming six-membered rings, this approach provides a direct route to the piperidine core. clockss.org

More advanced applications involve visible-light-driven radical silylative cyclization of aza-1,6-dienes. nih.govresearchgate.net This method allows for the stereoselective synthesis of densely functionalized piperidines. The process is initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin, followed by a 6-exo-trig cyclization. nih.govresearchgate.net The stereoselectivity of this reaction is closely linked to the geometry of the remaining olefin, often resulting in cis-configured products. nih.gov Density Functional Theory (DFT) calculations suggest that the transition state favors a conformation where bulky groups occupy equatorial positions to minimize steric hindrance, such as 1,3-diaxial repulsion, which in turn directs the diastereochemical outcome. nih.gov

Another notable diastereoselective method is the aza-Prins cyclization, which can be promoted by Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.org This reaction, involving N-tosyl homoallylamine and a carbonyl compound, yields trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org The stereochemical outcome is dictated by the chair-like transition state of the cyclization. Similarly, enantiopure 3-alkyl substituted piperidines have been prepared through the diastereoselective 6-exo-trig cyclisation of perhydro-1,3-benzoxazines derived from (−)-8-aminomenthol. researchgate.net

The table below summarizes key findings from various diastereoselective cyclization strategies leading to substituted piperidines.

| Cyclization Strategy | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |

| Radical Cyclization | Tin-free radical initiators | 5-Substituted-4-arylpiperidin-2-ones | Diastereoselective | clockss.org |

| Visible-Light Silylative Cyclization | Eosin Y, triisopropylsilanethiol, K₂CO₃ | Densely functionalized piperidines | High cis-diastereoselectivity | nih.govresearchgate.net |

| Aza-Prins Cyclization | AlCl₃, Trimethylsilyl halide | trans-2-Substituted-4-halopiperidines | High diastereoselectivity | organic-chemistry.org |

| Reductive Radical Cyclization | Tributyltin hydride | Enantiopure 3-alkylpiperidines | Diastereoselective | researchgate.net |

Organocatalytic Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methodologies. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to metal-based catalysts for creating chiral molecules like 3-(3-Fluorobenzyl)piperidine.

A prominent organocatalytic strategy for synthesizing substituted piperidines is the intramolecular aza-Michael reaction. mdpi.comresearchgate.net This reaction involves the cyclization of a nitrogen nucleophile onto an α,β-unsaturated carbonyl compound tethered to the same molecule. By using a chiral organocatalyst, such as a quinoline (B57606) derivative combined with an acid co-catalyst, it is possible to produce enantiomerically enriched di- and tri-substituted piperidines in good yields. mdpi.comresearchgate.net

Another powerful approach is the one-pot formal [4+2] cycloaddition, which proceeds via an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org This method can assemble 2,3-substituted piperidines from simple starting materials like N-PMP aldimine and aqueous glutaraldehyde (B144438) with excellent yields and enantioselectivities (up to >99% ee). rsc.org The utility of this strategy has been demonstrated on a gram scale, highlighting its potential for practical applications. rsc.org

Furthermore, rhodium-catalyzed asymmetric reactions, while metal-based, often employ chiral organic ligands that are central to the enantioselectivity, blurring the lines with pure organocatalysis. A notable example is the asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. nih.gov This method provides access to a wide variety of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.gov This strategy has been successfully applied to the formal synthesis of clinically used drugs, demonstrating its robustness. nih.gov

The following table details examples of organocatalytic enantioselective routes to substituted piperidines.

| Catalytic Strategy | Catalyst System | Key Reaction | Product | Enantioselectivity (ee) | Reference |

| Iminium Catalysis | Quinoline organocatalyst + TFA | Intramolecular aza-Michael Reaction | 2,5- and 2,5,5-Substituted Piperidines | Good | mdpi.comresearchgate.net |

| Mannich/Cyclization | Proline-derived catalyst | Mannich reaction-reductive cyclization | 2,3-Substituted Piperidines | Up to >99% | rsc.org |

| Rh-Catalyzed Asymmetric Reaction | Rh complex with chiral ligand | Reductive Heck Reaction | 3-Substituted Tetrahydropyridines | Excellent | nih.gov |

Optimization of Synthetic Routes for Research Scale and Potential Applications

Bridging the gap between novel synthetic methodology and practical application requires careful optimization of reaction routes for scalability, efficiency, and cost-effectiveness. For a compound like this compound, which may serve as a key intermediate in drug discovery, developing optimized routes for research-scale (gram to multi-hundred gram) synthesis is crucial.

Process optimization often involves a systematic study of reaction parameters. For instance, the synthesis of related piperidine derivatives has been improved by employing factorial design to systematically vary temperature, solvent polarity, and catalyst loading to maximize yield and purity. The choice of reagents can also be critical; for example, in the synthesis of 3-substituted piperidines with fluorinated groups, a rhodium catalyst proved more effective than other metals, allowing the reaction to proceed under milder conditions and in less time. mdpi.com

For large-scale production, moving from batch processing to continuous flow reactors can offer significant advantages. Flow chemistry improves heat and mass transfer, reduces reaction times, and can lead to higher purity products, which simplifies downstream purification. vulcanchem.com This technology is increasingly being adopted for the synthesis of pharmaceutical intermediates. vulcanchem.com

The table below highlights various aspects of synthetic route optimization for piperidine derivatives.

| Optimization Aspect | Strategy | Example Compound/Class | Benefit | Reference |

| Starting Material Selection | Use of inexpensive, commercially available precursors | (3S)-3-(4-Fluorobenzyl)piperidine | Cost-effective, streamlined synthesis | researchgate.net |

| Process Conditions | Factorial design to optimize temperature, solvent, catalyst | 4-(3-Fluorophenyl)piperidin-4-ol | Increased yield and purity | |

| Catalyst Selection | Use of more effective catalysts (e.g., Rhodium) | 3-Substituted piperidines with fluorinated groups | Milder conditions, shorter reaction times | mdpi.com |

| Scale-up Technology | Implementation of continuous flow reactors | 4-(3-Fluorobenzyl)piperidine | Improved efficiency, yield, and purity | vulcanchem.com |

| Purification Method | Resolution via diastereomeric salt crystallization | (3S)-3-(4-Fluorobenzyl)piperidine | Avoids costly chiral chromatography | researchgate.net |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 3 Fluorobenzyl Piperidine Derivatives

Chemical Modifications and Derivatization Strategies of the Piperidine (B6355638) Scaffold

The piperidine scaffold of 3-(3-fluorobenzyl)piperidine is a prime target for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com Derivatization strategies often focus on the piperidine nitrogen and the piperidine ring itself.

N-Substitution: The secondary amine of the piperidine ring is a common site for derivatization. Alkylation, acylation, and sulfonylation can introduce a wide range of functional groups, influencing the compound's polarity, basicity, and ability to interact with biological targets. For instance, the introduction of different aralkyl groups at the nitrogen atom can significantly alter the affinity and selectivity for various receptors.

Ring Substitution: Introducing substituents onto the piperidine ring itself is another key strategy. For example, hydroxylation of the piperidine ring can introduce new hydrogen bonding opportunities, potentially enhancing binding affinity to target proteins. nih.gov The position and stereochemistry of these substituents are crucial for optimizing biological activity. nih.gov

A notable example of derivatization involves the synthesis of (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride, which serves as a precursor for more complex molecules. This chiral intermediate is valuable for creating dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. The 3-fluorobenzyl group in these derivatives is thought to improve binding affinity through favorable hydrophobic and electronic interactions with the target enzyme.

Influence of Fluorine Atom Position on Pharmacological Profiles and Target Binding

The position of the fluorine atom on the benzyl (B1604629) ring significantly impacts the electronic properties and metabolic stability of the molecule, thereby influencing its pharmacological profile. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of 3-benzylpiperidine (B85744) are not extensively documented in the available literature, insights can be drawn from related classes of compounds.

Generally, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. ebi.ac.uk The high electronegativity of fluorine also creates a unique electronic environment that can modulate binding interactions with biological targets. ebi.ac.uk For instance, in a series of N-benzylpiperidine analogues, compounds with electron-withdrawing groups on the benzyl ring, such as fluorine, were found to be beneficial for binding to the dopamine (B1211576) transporter (DAT). ebi.ac.uk

In studies of other benzylpiperidine derivatives, the para-fluorine substitution has been shown to improve metabolic stability and target affinity compared to ortho or meta positions. However, the meta-position, as in this compound, still offers a distinct electronic and steric profile that can be advantageous for specific targets. For example, in a series of cinnamic acid derivatives with an N-benzyl pyridinium (B92312) moiety, the 3-fluorobenzyl derivative (5d) was synthesized and evaluated for its biological activity. tandfonline.com

Comprehensive Structure-Activity Relationship Analysis

The SAR of this compound derivatives is a multifactorial equation where stereochemistry and the nature of other substituents play pivotal roles.

Stereochemistry is a critical determinant of biological activity for chiral piperidine derivatives. The three-dimensional arrangement of substituents can dramatically affect how a molecule fits into the binding pocket of a receptor or enzyme. nih.gov

In a study of hydroxypiperidine analogues of a 4-fluorobenzyl piperidine derivative targeting the dopamine transporter, the two enantiomers of the trans isomer displayed a remarkable 122-fold difference in their ability to inhibit the binding of a cocaine analogue. nih.gov The (+)-enantiomer was significantly more potent than the (-)-enantiomer, highlighting the stereospecific nature of the interaction with the transporter. nih.gov The absolute configuration of one of the enantiomers was confirmed by X-ray crystallography, providing a structural basis for the observed differences in activity. nih.gov

These findings underscore the importance of controlling stereochemistry during the synthesis of this compound derivatives to achieve optimal pharmacological activity.

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR for various biological targets.

For instance, in the development of dopamine D4 receptor antagonists, a series of benzyloxy piperidine derivatives were synthesized and evaluated. nih.gov The 3-fluorobenzyl substituted analogue showed good activity with a Ki of 205.9 nM. nih.gov Interestingly, the addition of a second fluorine atom to the benzyl ring (3,4-difluoro) resulted in a slightly more potent compound (Ki = 169 nM). nih.gov This suggests that the electronic and steric properties of the benzyl ring are finely tuned for optimal interaction with the D4 receptor.

In another study focused on dopamine transporter inhibitors, the introduction of a hydroxyl group on the piperidine ring of a 4-fluorobenzyl piperidine derivative led to a significant increase in affinity. nih.gov This highlights the potential for enhancing potency by introducing polar functional groups that can form additional hydrogen bonds with the target.

The table below summarizes the SAR data for a series of benzyloxy piperidine derivatives as D4 receptor antagonists. nih.gov

| Compound | R Group | Ki (nM) |

| 8a | 3-fluorobenzyl | 205.9 |

| 8b | 3,4-difluorobenzyl | 169 |

| 8c | 4-fluoro-3-methylbenzyl | 135 |

| 8e | 4-methylbenzyl | 241 |

| 8f | 2-methylbenzyl | 343 |

Data from a study on benzyloxy piperidine derivatives as dopamine D4 receptor antagonists. nih.gov

Impact of Stereochemistry on Biological Target Interactions

Computational Chemistry in Drug Design and Optimization

Computational tools are increasingly employed in the design and optimization of novel drug candidates, including derivatives of this compound. clinmedkaz.orgclinmedkaz.org These methods allow for the prediction of biological activities and the rationalization of observed SAR.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.orgzenodo.org This in silico method compares the structure of a query molecule to a large database of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action. zenodo.org

For piperidine derivatives, PASS can be used to predict potential therapeutic applications, such as in the treatment of cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org The program provides a list of probable activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values, which can guide further experimental studies. zenodo.org While a specific PASS prediction for this compound is not available in the provided search results, the general applicability of this tool to piperidine scaffolds suggests its utility in exploring the potential biological activities of its derivatives. clinmedkaz.orgclinmedkaz.org Computational studies, in general, are valuable for identifying potential protein targets and predicting pharmacological activities.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique extensively used in medicinal chemistry to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of a compound, thereby guiding the rational design of more potent derivatives. For derivatives of the this compound scaffold, molecular docking studies have been instrumental in elucidating key interactions with various biological targets.

Research on piperidine derivatives targeting the main protease (Mpro) of SARS-CoV-2 has utilized molecular docking to analyze binding affinity and interactions. nih.gov These studies reveal that the strength of the interaction is described by binding energy, with more negative values indicating a stronger bond. nih.gov For instance, specific piperidine derivatives were shown to form crucial hydrogen bonds with amino acid residues such as GLU166, PHE140, GLY143, CYS145, and SER144 within the Mpro active site. nih.gov Additionally, hydrophobic interactions with residues like MET49, MET165, and HIS41 were identified as significant contributors to the stability of the ligand-protein complex. nih.gov

In other therapeutic areas, N-functionalized piperidine derivatives have been docked into the active site of the dopamine D2 receptor to predict their binding modes. researchgate.net Similarly, dual-acting piperidine derivatives have been modeled to understand their interactions with both the histamine (B1213489) H₃ (hH₃R) and sigma-1 (σ₁) receptors. acs.org These in silico analyses are crucial for identifying the structural elements responsible for high-affinity binding. acs.org Further studies on piperidine-3-carboxamide derivatives targeting the enzyme cathepsin K for osteoporosis treatment also employed molecular docking. mdpi.com These investigations revealed that lead compounds form several hydrogen bonds and hydrophobic interactions with key active-site residues, explaining their inhibitory activity. mdpi.com

The table below summarizes findings from various molecular docking studies on piperidine derivatives.

| Target Protein | Derivative Series | Key Interactions Observed |

| SARS-CoV-2 Main Protease (Mpro) | Novel Piperidine Derivatives | Hydrogen bonds with GLU166, PHE140, CYS145; Hydrophobic interactions with MET49, HIS41. nih.gov |

| Dopamine D2 Receptor | N-functionalized Piperidines linked to 1,2,3-triazole | Prediction of binding modes within the active site. researchgate.net |

| Histamine H₃ / Sigma-1 Receptors | Piperidine and Piperazine (B1678402) Derivatives | Identification of putative protein-ligand interactions responsible for dual-target affinity. acs.org |

| Cathepsin K | Piperidine-3-carboxamide Derivatives | Formation of multiple hydrogen bonds and hydrophobic interactions with active-site residues. mdpi.com |

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. wikipedia.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Methodologies are broadly categorized as either structure-based or ligand-based. eurofinsdiscovery.com

Ligand-based virtual screening (LBVS) utilizes the structural information of known active compounds to find others with similar properties. eurofinsdiscovery.com This approach is employed when the three-dimensional structure of the target is unknown. A notable example is the collaborative virtual screening effort to identify new treatments for visceral leishmaniasis. nih.gov In this study, a known active hit structure (the "seed") was used as a query to perform similarity searches across large, proprietary pharmaceutical databases. nih.gov Each partner organization used its specific in silico similarity search methods to identify prospective compounds, which were then tested in a cell-based assay against the L. donovani parasite. nih.gov This approach rapidly elaborated the structure-activity relationship (SAR) and helped optimize the chemical series. nih.gov

Structure-based virtual screening (SBVS), conversely, relies on the 3D structure of the target protein, which can be determined by methods like X-ray crystallography or NMR spectroscopy. researchgate.net In SBVS, a library of small molecules is computationally docked into the target's binding site, and a scoring function is used to estimate the binding affinity of each compound. eurofinsdiscovery.com This allows for the ranking and selection of potential ligands for further experimental validation. researchgate.net

The table below outlines different virtual screening approaches relevant to the identification of novel bioactive compounds.

| Screening Approach | Basis of Method | Typical Application | Example |

| Ligand-Based Virtual Screening (LBVS) | Uses a known active ligand as a template to find structurally similar molecules. eurofinsdiscovery.com | Applied when the 3D structure of the target is unknown. | A "seed" hit structure was used to search proprietary libraries for anti-leishmanial compounds. nih.gov |

| Structure-Based Virtual Screening (SBVS) | Docks libraries of compounds into the 3D structure of a target protein to predict binding affinity. eurofinsdiscovery.com | Applied when the 3D structure of the target is known. | Screening compound libraries against a target's binding pocket to identify potential inhibitors. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding lead optimization.

QSAR models can be developed using various techniques, from traditional methods like Multiple Linear Regression (MLR) to more advanced machine learning algorithms. tandfonline.comimist.ma A typical QSAR study involves several key steps. First, molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for a set of compounds with known activities. To handle the large number of potential descriptors and avoid redundancy, statistical methods like Principal Component Analysis (PCA) are often used for feature selection. imist.ma Finally, a mathematical model is built to relate the selected descriptors to the observed biological activity. tandfonline.comimist.ma

For example, a QSAR analysis was performed on a series of 71 variously substituted 4-fluorobenzyl L-valinate amide benzoxaborale derivatives to predict their antiparasitic activity against Trypanosoma species. imist.ma This study involved computing descriptors, using PCA to eliminate redundant variables, and then applying statistical tools to build the predictive model. imist.ma The robustness and predictive power of a QSAR model are validated to ensure its reliability for screening new chemical entities. tandfonline.com The Therapeutic Target Database also notes the existence of QSAR models for compound classes containing the fluorobenzyl moiety, such as 6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (B372718) derivatives. idrblab.net

The table below summarizes key aspects of QSAR modeling as applied to fluorobenzyl-containing scaffolds and related structures.

| Compound Class / Scaffold | Target / Activity | Modeling Approach | Key Aspects |

| 4-Fluorobenzyl L-valinate amide benzoxaborale derivatives | Antiparasitic activity against Trypanosoma | 2D-QSAR | Descriptor calculation, Principal Component Analysis (PCA) for variable selection, and model building with statistical tools. imist.ma |

| PXR Ligands (General Study) | Pregnane X Receptor (PXR) Agonism | 2D-QSAR, 3D-QSAR, Machine Learning | Comparison of traditional and machine-learning methods; establishment of model applicability domain. tandfonline.com |

| 6-{4-[(3-Fluorobenzyl)oxy]phenoxy} nicotinamide derivatives | Various Targets | QSAR | Models available in public databases for specific target interactions. idrblab.net |

Preclinical Evaluation and Pharmacokinetic Assessment of Piperidine Based Candidates

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to characterizing the pharmacokinetic profile of a drug candidate. These studies investigate the journey of the compound through the body, from administration to elimination.

Before extensive laboratory testing, computational (in silico) models are used to predict the ADME properties of a compound. clinmedkaz.orgclinmedkaz.org These predictions are based on the molecule's structure and physicochemical properties. For a compound like 3-(3-Fluorobenzyl)piperidine, these models would estimate parameters such as solubility, lipophilicity (LogP), and potential for metabolism by key enzyme systems. mdpi.com Computer-aided tools can help identify potential liabilities early in the drug discovery process. clinmedkaz.orgnvlvet.com.ua

Hypothetical In Silico ADME Predictions This table illustrates the type of data that would be generated from in silico predictions for a hypothetical piperidine-based compound.

| Parameter | Predicted Value | Implication |

| LogP | 2.5 - 3.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderate | May be sufficient for oral absorption but could be a factor to optimize. |

| pKa | 8.5 - 9.5 | Basic nature due to the piperidine (B6355638) nitrogen, influencing solubility and ionization state at physiological pH. |

| CYP450 Inhibition | Low risk predicted | Suggests a lower likelihood of causing drug-drug interactions via inhibition of major metabolic enzymes. |

| hERG Inhibition | Low risk predicted | Indicates a potentially lower risk for cardiac-related adverse effects. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Oral bioavailability is the fraction of an administered dose that reaches systemic circulation. For a compound to have good oral bioavailability, it must be effectively absorbed from the gastrointestinal tract and survive first-pass metabolism in the liver. e-lactancia.org The physicochemical properties predicted in silico, such as solubility and permeability, are key determinants. acs.org Fluorine substitution, as seen in the 3-fluorobenzyl group, is a common strategy in medicinal chemistry that can sometimes be used to enhance metabolic stability and bioavailability.

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. mdpi.com The BBB is a highly selective barrier that protects the brain. In vitro models, such as cell-based assays using brain endothelial cells, are used to assess a compound's potential to permeate this barrier. nih.gov Factors like low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors generally favor BBB penetration. mdpi.com The presence of a fluorobenzyl group can sometimes influence BBB permeability.

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP), are present in various tissues, including the intestine, liver, and the blood-brain barrier. mdpi.commdpi.com These transporters can actively pump drugs out of cells, reducing their absorption and tissue penetration. mdpi.com In vitro assays are conducted to determine if a compound is a substrate or inhibitor of these transporters. nih.govtandfonline.com Being a substrate for P-gp or BCRP can limit oral bioavailability and CNS exposure. nih.govtandfonline.com

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. sigmaaldrich.com It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and eliminated. sigmaaldrich.com Therefore, determining the extent of plasma protein binding is essential. This is typically measured using techniques like equilibrium dialysis or ultrafiltration. High plasma protein binding can affect the drug's distribution and clearance.

Hypothetical Plasma Protein Binding Data This table illustrates the type of data that would be generated for a hypothetical piperidine-based compound.

| Species | Percent Bound (%) | Unbound Fraction (fu) |

| Human | 90 - 95% | 0.05 - 0.10 |

| Rat | 85 - 90% | 0.10 - 0.15 |

| Dog | 88 - 93% | 0.07 - 0.12 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Transporter-Mediated Drug Disposition (e.g., MDR1, BCRP Substrate Activity)

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Disease Models

PK/PD modeling integrates the pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body). catapult.org.uk In preclinical studies, this involves administering the compound to animal models of a specific disease and measuring both the drug concentrations in plasma and tissues over time (PK) and the biological or therapeutic effect (PD). catapult.org.uknih.gov This modeling helps to establish a relationship between drug exposure and the desired therapeutic effect, which is critical for predicting an effective dose range in humans. nih.gov

In Vitro and In Vivo Pharmacological Characterization in Relevant Biological Systems

The preclinical assessment of novel chemical entities is fundamental to understanding their therapeutic potential. This section details the in vitro and in vivo pharmacological characterization of this compound, focusing on its interaction with relevant biological targets.

In Vitro Pharmacological Characterization

The in vitro evaluation of this compound has primarily centered on its affinity for dopamine (B1211576) receptors, particularly the D4 subtype, which is a key target in the research of central nervous system disorders.

Research into a series of benzyloxy piperidine-based compounds identified this compound as a notable ligand for the dopamine D4 receptor. nih.gov In competitive radioligand binding assays using membranes from HEK293 cells stably expressing human dopamine receptors, the (S)-enantiomer of this compound demonstrated good activity at the D4 receptor. nih.gov

The binding affinity (Ki) of (S)-3-(3-Fluorobenzyl)piperidine for the human dopamine D4 receptor was determined to be 205.9 nM. nih.gov Notably, the study highlighted the stereoselectivity of this interaction, with the (R)-enantiomer exhibiting a 15-fold lower activity, having a Ki value of 1980 nM. nih.gov This underscores the specific structural requirements for high-affinity binding to the D4 receptor.

Furthermore, (S)-3-(3-Fluorobenzyl)piperidine was found to be selective for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), a desirable characteristic for targeted therapeutic development. nih.gov

Table 1: In Vitro Dopamine D4 Receptor Binding Affinity of this compound Enantiomers

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| (S)-3-(3-Fluorobenzyl)piperidine | D4 | 205.9 |

| (R)-3-(3-Fluorobenzyl)piperidine | D4 | 1980 |

| Data sourced from competitive inhibition of [3H]N-methylspiperone binding in membranes from HEK293 cells stably expressing the human D4 receptor. nih.gov |

In Vivo Pharmacological Characterization

Future Perspectives in the Research and Development of 3 3 Fluorobenzyl Piperidine and Analogues

Advancement Towards Novel Therapeutic Agent Development

The unique structure of 3-(3-Fluorobenzyl)piperidine makes it a promising candidate for the development of new therapeutic agents across various disease areas. The piperidine (B6355638) moiety is a versatile building block found in antidepressants, antipsychotics, and analgesics. marketresearchintellect.com The addition of the 3-fluorobenzyl group can further modulate the compound's pharmacological profile, potentially leading to enhanced efficacy and novel applications. nih.gov

Future research will likely focus on synthesizing and screening a diverse library of this compound analogues to identify compounds with potent and selective activity against specific biological targets. For instance, derivatives of similar fluorinated benzylpiperidines have shown promise as analgesics, tyrosinase inhibitors for dermatological applications, and agents targeting neurodegenerative diseases like Alzheimer's. benthamdirect.comnih.gov There is also potential for developing these compounds as anticancer, antiviral, and antimicrobial agents. researchgate.netnih.gov The exploration of stereochemistry, such as the synthesis of specific enantiomers, will be crucial, as different spatial arrangements can significantly impact biological activity and receptor binding. vulcanchem.com

| Potential Therapeutic Area | Rationale for Exploration | Key Research Focus |

| Neurodegenerative Diseases | Piperidine derivatives are active against targets in Alzheimer's disease. benthamdirect.com | Synthesis of analogues with enhanced blood-brain barrier penetration and affinity for neuro-receptors. |

| Pain Management | Analogues have shown preclinical analgesic effects. nih.gov | Development of non-opioid analgesics with reduced side effects. |

| Oncology | Piperidine compounds have demonstrated anticancer properties. researchgate.netdntb.gov.ua | Identification of derivatives with selective cytotoxicity towards cancer cells. nih.gov |

| Infectious Diseases | Some piperidine derivatives exhibit antiviral and antimicrobial activity. researchgate.netnih.gov | Screening for broad-spectrum antiviral and antibacterial agents. |

| Dermatology | Inhibition of tyrosinase suggests potential in treating skin pigmentation disorders. | Formulation of topical agents for hyperpigmentation. |

Exploration of Advanced Synthetic Methodologies

The efficient and cost-effective synthesis of this compound and its analogues is paramount for facilitating drug discovery and development. nih.gov Current synthetic routes often involve multi-step processes. vulcanchem.com Future research will focus on developing more streamlined and advanced synthetic methodologies.

Key areas of advancement include:

Catalytic Hydrogenation: The use of transition metal catalysts like rhodium and iridium for the asymmetric hydrogenation of corresponding pyridine (B92270) precursors to yield enantiomerically pure piperidines. mdpi.comnih.gov

One-Pot Reactions and Multicomponent Reactions (MCRs): These approaches combine several reaction steps into a single procedure, significantly improving efficiency and reducing waste. mdpi.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields, purity, and scalability for industrial production. beilstein-journals.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a green and highly selective alternative to traditional chemical methods. news-medical.net

Novel Cyclization Strategies: Developing new methods for constructing the piperidine ring, such as oxidative amination of alkenes and [3+3] cycloaddition, can provide access to a wider range of structurally diverse analogues. mdpi.com

A recent breakthrough combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, drastically reducing the number of steps required to synthesize complex piperidines. news-medical.net Such innovations are expected to accelerate the discovery of new drug candidates based on the this compound scaffold.

Investigation into Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing side effects. bspublications.netijrpr.com For compounds like this compound and its analogues, future research will explore various strategies to achieve targeted delivery.

These strategies may include:

Prodrug Approach: Designing inactive forms of the drug that are enzymatically or chemically activated at the target site. bspublications.net

Nanoparticle-Based Delivery Systems (NBDDS): Encapsulating the drug within nanoparticles can improve its solubility, stability, and circulation time, and can be functionalized with targeting ligands to direct them to specific cells or tissues. frontiersin.org This can help overcome challenges like clearance by the immune system. frontiersin.org

Liposomes and Micelles: These lipid-based carriers can encapsulate hydrophobic drugs and facilitate their transport through the bloodstream to target sites. ijrpr.com

Polymeric Nanofibers: These can be used to create gastro-retentive systems for oral drug delivery. ijrpr.com

By leveraging these advanced delivery systems, the therapeutic potential of this compound analogues can be maximized, particularly for treating diseases like cancer and central nervous system disorders where targeted action is crucial. frontiersin.orgclinmedkaz.org

Further Elucidation of Molecular Mechanisms of Action

A deeper understanding of how this compound and its analogues interact with biological systems at the molecular level is essential for rational drug design. The fluorobenzyl group can enhance binding affinity to specific molecular targets, such as enzymes or receptors.

Future investigations will employ a range of techniques to elucidate these mechanisms:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for various receptors, such as dopamine (B1211576) and serotonin (B10506) transporters, which are implicated in neurological and psychiatric disorders. nih.govacs.org

Enzyme Inhibition Assays: To identify and characterize the inhibition of specific enzymes, which could be relevant for anticancer or anti-inflammatory effects. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy: To obtain high-resolution three-dimensional structures of the compounds bound to their protein targets, revealing the precise molecular interactions that govern their activity. researchgate.net

Computational Modeling and Simulation: In silico methods like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict potential biological targets and pharmacological activities, guiding experimental studies. clinmedkaz.orgclinmedkaz.org

For example, studies on related compounds have identified key interactions with the dopamine transporter (DAT), highlighting the importance of the substitution pattern on the phenyl ring for potency. nih.govacs.org Similar detailed structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic properties of this compound analogues.

Identification and Validation of New Biological Targets

The versatility of the piperidine scaffold suggests that this compound and its analogues may interact with a wide range of biological targets beyond those already known. clinmedkaz.org A key area of future research will be the identification and validation of novel targets for these compounds, which could open up new therapeutic avenues.

The process of identifying and validating new targets will involve:

High-Throughput Screening: Testing large libraries of this compound analogues against a wide array of biological targets to identify novel interactions.

Phenotypic Screening: Assessing the effects of the compounds on cell behavior or disease models without a preconceived target, which can lead to the discovery of novel mechanisms of action.

Chemical Proteomics: Using chemical probes derived from this compound to isolate and identify their protein binding partners within cells.

Genetic and Genomic Approaches: Utilizing techniques like CRISPR-Cas9 to validate the role of newly identified target proteins in the observed pharmacological effects.

For instance, derivatives of N-benzyl piperidine are being investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease therapy. researchgate.net Similarly, exploring the potential of this compound analogues to modulate targets like dipeptidyl peptidase-IV (DPP-4) for diabetes or GluN2B-selective NMDA receptors for neurological disorders could yield promising new drug candidates. researchgate.netresearchgate.net The unique ability of the piperidine structure to be combined with various molecular fragments makes it a powerful tool for discovering new medicines. clinmedkaz.org

常见问题

Q. What are the common synthetic routes for 3-(3-Fluorobenzyl)piperidine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation or acylation of piperidine derivatives. A key method involves reacting fluorobenzyl halides with piperidine under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution . For example, Pfizer’s synthesis of arylpiperidines (e.g., 3-(2-methoxyphenyl)piperidine) used alkylation with benzyl halides, achieving ~32% yield after purification via column chromatography and characterization by H-NMR and mass spectrometry . Reaction conditions (solvent polarity, temperature, and base strength) critically impact regioselectivity and byproduct formation. For instance, polar aprotic solvents (e.g., DMF) enhance reaction rates, while elevated temperatures may increase side reactions like over-alkylation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR identify substituent positions and piperidine ring conformation. For example, piperidine derivatives show characteristic proton signals between δ 1.6–3.8 ppm for aliphatic hydrogens and δ 6.8–7.6 ppm for aromatic fluorobenzyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. A related compound, 3-(4-fluorophenyl)piperidine hydrochloride, has an exact mass of 246.0811 g/mol .

- X-ray Crystallography : Resolves stereochemistry and bond angles. For fluorinated analogs, crystallographic data (e.g., C–F bond lengths of ~1.34 Å) validate electronic effects on molecular geometry .

Q. What biological activities are associated with this compound derivatives?

Piperidine derivatives exhibit diverse pharmacological activities, though direct data on this compound is limited. Analogous compounds show:

- Neurological Effects : Fluorinated piperidines like (+)-OSU 6162 act as 5-HT receptor agonists with anti-Alzheimer and antidepressant potential .

- Antimicrobial Activity : Piperidine scaffolds with fluorobenzyl groups inhibit bacterial enzymes (e.g., enoyl-ACP reductase) .

- Cytotoxicity : Substituted piperidines demonstrate selective toxicity against cancer cell lines (e.g., IC values <10 μM in breast cancer models) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound?

Chiral resolution techniques include:

- Asymmetric Catalysis : Use chiral ligands (e.g., DalPhos) to control stereochemistry during alkylation. For example, Mor-DalPhos ligands enable enantioselective monoarylation of piperidine precursors .

- Chiral Auxiliaries : Bicyclic lactams (e.g., (3S,6S,8aS)-6-Ethyl-5-oxo-3-phenylhexahydro-oxazolo-pyridine) template stereoselective ring formation, as demonstrated in alkylation studies .

- Chromatographic Separation : Chiral HPLC or SFC (supercritical fluid chromatography) resolves racemic mixtures, with purity validated by optical rotation measurements .

Q. How should researchers address contradictions in biological activity data for fluorinated piperidines?

Discrepancies may arise from assay conditions or substituent effects. Mitigation strategies include:

- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position on benzyl groups) to isolate pharmacophores. For instance, 4-fluorobenzyl analogs often show higher receptor affinity than 3-fluorobenzyl derivatives due to steric/electronic factors .

- Meta-Analysis : Cross-reference data across studies (e.g., PubChem bioactivity datasets) to identify consensus trends .

Q. What computational and experimental methods elucidate the mechanism of action for this compound derivatives?

- Docking Studies : Molecular docking into target proteins (e.g., 5-HT receptors) predicts binding modes. Fluorine’s electronegativity enhances hydrogen-bonding interactions with residues like Ser159 .

- Kinetic Isotope Effects (KIEs) : Isotopic labeling (e.g., F NMR) tracks metabolic stability in liver microsomes .

- In Vivo Imaging : Radiolabeled analogs (e.g., F-PET tracers) map biodistribution in neurological models .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。